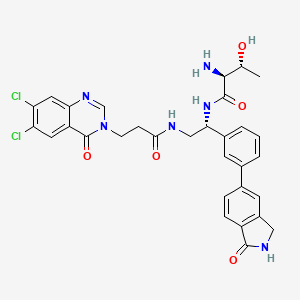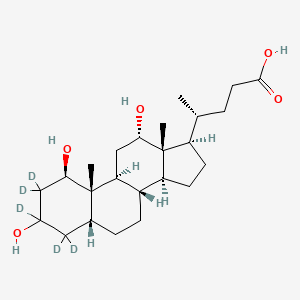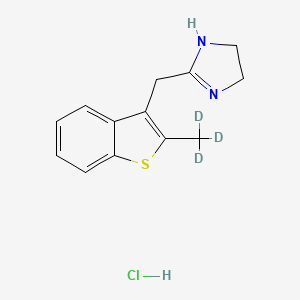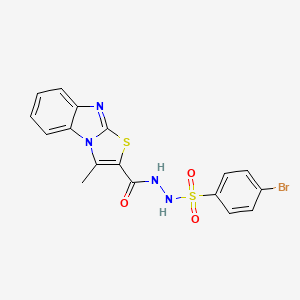
Anti-inflammatory agent 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 10 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. The compound works by inhibiting the production of certain chemicals in the body that cause inflammation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 10 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.
Cyclization Reactions: These reactions form ring structures, which are often crucial for the biological activity of the compound.
Functional Group Transformations: These reactions modify specific functional groups within the molecule to enhance its activity or stability.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch Reactors: Used for controlled synthesis of the compound in large quantities.
Continuous Flow Reactors: Used for more efficient and consistent production.
化学反应分析
Types of Reactions: Anti-inflammatory agent 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive intermediates.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often used to stabilize the compound.
Substitution: Involves the replacement of one functional group with another, which can modify the compound’s activity or properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Anti-inflammatory agent 10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Used to investigate the molecular pathways involved in inflammation and to identify potential therapeutic targets.
Medicine: Used in the development of new anti-inflammatory drugs and treatments for conditions such as arthritis, asthma, and inflammatory bowel disease.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and other products that require anti-inflammatory properties.
作用机制
The mechanism of action of anti-inflammatory agent 10 involves the inhibition of key enzymes and signaling pathways that mediate inflammation. Specifically, the compound targets:
Cyclooxygenase (COX) Enzymes: Inhibits the production of prostaglandins, which are mediators of inflammation and pain.
Nuclear Factor-kappa B (NF-κB) Pathway: Suppresses the activation of this pathway, which is involved in the expression of pro-inflammatory genes.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibits the activation of this pathway, which plays a role in the cellular response to inflammation.
相似化合物的比较
Anti-inflammatory agent 10 can be compared with other similar compounds, such as:
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as ibuprofen and aspirin, which also inhibit COX enzymes but may have different side effect profiles.
Corticosteroids: Such as prednisone, which suppress the immune system and reduce inflammation but can have significant side effects with long-term use.
Biologics: Such as tumor necrosis factor (TNF) inhibitors, which target specific cytokines involved in inflammation but are often more expensive and require injection.
Uniqueness: this compound is unique in its specific combination of molecular targets and pathways, which may offer advantages in terms of efficacy and safety compared to other anti-inflammatory compounds.
属性
分子式 |
C17H13BrN4O3S2 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC 名称 |
N'-(4-bromophenyl)sulfonyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbohydrazide |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-15(26-17-19-13-4-2-3-5-14(13)22(10)17)16(23)20-21-27(24,25)12-8-6-11(18)7-9-12/h2-9,21H,1H3,(H,20,23) |
InChI 键 |
QGDPMAXMAXDHTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
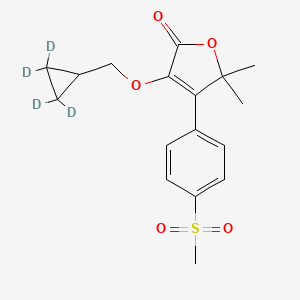
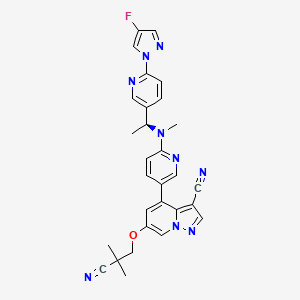
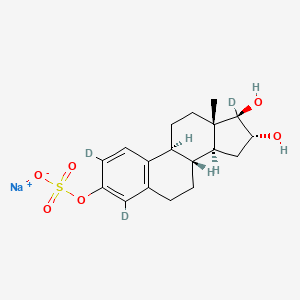
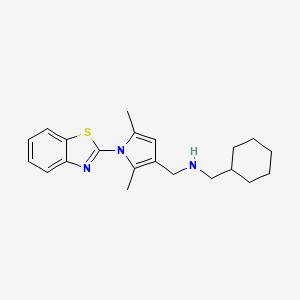
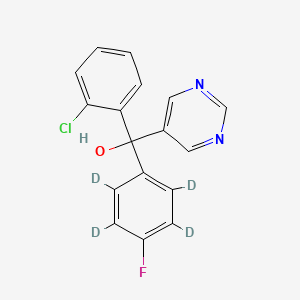

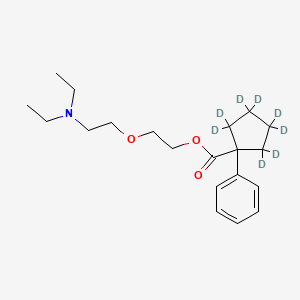
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
